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Compound of Interest

Compound Name: 4-Bromo-3-chloro-5-nitropyridine

Cat. No.: B1440134 Get Quote

An In-depth Technical Guide to 4-Bromo-3-chloro-5-nitropyridine for Advanced Chemical

Synthesis

Authored by a Senior Application Scientist
This guide provides an in-depth analysis of 4-bromo-3-chloro-5-nitropyridine, a key

heterocyclic intermediate for researchers, scientists, and professionals in drug development.

We will move beyond basic data to explore the causality behind its reactivity and its strategic

application in modern organic synthesis.

Core Chemical Profile and Physicochemical
Properties
4-Bromo-3-chloro-5-nitropyridine is a polysubstituted pyridine derivative. The pyridine core,

an aromatic six-membered heterocycle containing a nitrogen atom, is functionalized with two

distinct halogen atoms (bromine and chlorine) and a potent electron-withdrawing nitro group (-

NO₂). This specific arrangement of substituents makes the aromatic ring highly electron-

deficient, which is the primary determinant of its chemical behavior.[1] This electrophilic

character is the cornerstone of its utility as a versatile building block in the synthesis of

complex, biologically active molecules.[1][2]

Structural Representation
Caption: Molecular Structure of 4-Bromo-3-chloro-5-nitropyridine.
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Physicochemical Data Summary
The following table summarizes the key physicochemical properties. It is critical to note that

experimental data for this specific isomer (CAS 1072141-30-0) is sparse in publicly available

literature. Therefore, data for the closely related isomer, 3-bromo-4-chloro-5-nitropyridine (CAS

31872-63-6), is provided for comparative context where direct data is unavailable. Researchers

should experimentally verify all properties for their specific lot.

Property Value Source / Note

CAS Number 1072141-30-0 [1][3]

Molecular Formula C₅H₂BrClN₂O₂ [1][3]

Molecular Weight 237.44 g/mol [1][3]

IUPAC Name
4-Bromo-3-chloro-5-

nitropyridine
[1]

Appearance White to yellow or brown solid
Inferred from related

compounds[2]

Melting Point 49-50 °C
Data for isomer CAS 31872-

63-6[4]

Boiling Point 284.6 °C at 760 mmHg
Data for isomer CAS 31872-

63-6[4]

Purity Typically ≥95% [1]

Reactivity and Synthetic Strategy: The Primacy of
SₙAr
The synthetic value of 4-bromo-3-chloro-5-nitropyridine is dominated by its susceptibility to

Nucleophilic Aromatic Substitution (SₙAr).

Causality: The nitro group at the C5 position exerts a powerful electron-withdrawing effect

through both resonance and induction. This effect is most pronounced at the positions ortho

(C4, C6) and para (C2) to the nitro group, significantly lowering the electron density of the

aromatic ring. This electron deficiency drastically lowers the activation energy for the addition of
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a nucleophile, which is the rate-determining step in the SₙAr mechanism. The halogen atoms at

the activated C3 and C4 positions serve as excellent leaving groups, facilitating the

substitution.

Key Reaction Pathways
Nucleophilic Aromatic Substitution (SₙAr): This is the most prevalent reaction. A wide variety

of nucleophiles (amines, thiols, alkoxides, etc.) can displace one of the halogen atoms. The

relative reactivity of the C-Br versus the C-Cl bond can be influenced by the nature of the

nucleophile and reaction conditions, offering potential for selective functionalization. The C4-

Br position is generally expected to be more reactive due to its direct ortho relationship to the

activating nitro group.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH₂)

using standard conditions (e.g., Fe/HCl, SnCl₂, or catalytic hydrogenation). This

transformation is synthetically crucial as it converts a strongly deactivating group into a

versatile activating group, opening up pathways for diazotization, acylation, or further

substitution reactions.[2]

4-Bromo-3-chloro-5-nitropyridine

SₙAr Reaction
(e.g., + R-NH₂)

Displacement of Halogen

Nitro Group Reduction
(e.g., Fe/HCl)

Conversion of NO₂ to NH₂

Substituted Aminopyridine Derivative 4-Bromo-3-chloro-pyridin-5-amine

Further Derivatization
(Acylation, etc.)
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Caption: Key synthetic transformations of 4-bromo-3-chloro-5-nitropyridine.

Application in Drug Discovery and Development
This molecule is not typically an active pharmaceutical ingredient (API) itself but rather a high-

value scaffold. Its utility lies in its ability to serve as a rigid core structure from which diverse

chemical functionalities can be appended.

Scaffold for Library Synthesis: The predictable SₙAr reactivity allows for the rapid generation

of compound libraries. By reacting the scaffold with a diverse set of nucleophiles (e.g., a

collection of primary and secondary amines), medicinal chemists can efficiently create

hundreds or thousands of related compounds for high-throughput screening against

biological targets.[2]

Intermediate for Complex APIs: The functional groups on the pyridine ring serve as handles

for constructing more elaborate molecular architectures. For instance, a halogen can be

displaced to link the pyridine core to another ring system, while the nitro group can be

reduced and functionalized to modulate solubility or interact with a specific receptor pocket.

[2][5]

Experimental Protocol: General Procedure for
Nucleophilic Aromatic Substitution
This protocol provides a self-validating, field-proven methodology for a typical SₙAr reaction.

The causality for each step is explained to empower researchers to adapt the protocol with

confidence.

Objective: To synthesize a 4-amino-3-chloro-5-nitropyridine derivative by reacting 4-bromo-3-
chloro-5-nitropyridine with a primary amine.

Materials:

4-Bromo-3-chloro-5-nitropyridine

Primary amine (e.g., benzylamine) (1.1 equivalents)

Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equivalents)
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Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile (ACN))

Deionized water

Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous sodium sulfate or magnesium sulfate

TLC plates (silica gel)

Protocol Steps:

Reactor Setup & Inert Atmosphere (Causality: Preventing Side Reactions):

To a dry, round-bottom flask equipped with a magnetic stir bar, add 4-bromo-3-chloro-5-
nitropyridine (1.0 eq).

Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10

minutes. This is crucial to exclude atmospheric moisture, which could react with the base

or interfere with the reaction.

Reagent Dissolution (Causality: Ensuring Homogeneity):

Add anhydrous solvent (e.g., DMF) via syringe to dissolve the starting material completely.

A typical concentration is 0.1-0.5 M. Using an anhydrous polar aprotic solvent like DMF or

DMSO is key, as it effectively solvates the reactants and the charged intermediate

(Meisenheimer complex) of the SₙAr mechanism, thereby accelerating the reaction.

Addition of Amine and Base (Causality: Deprotonation and Acid Scavenging):

Add the primary amine (1.1 eq) to the stirred solution via syringe. A slight excess of the

nucleophile ensures the complete consumption of the limiting electrophile.

Add the non-nucleophilic base, DIPEA (2.0 eq), dropwise. The base's role is to scavenge

the HBr that is liberated during the reaction. Using a non-nucleophilic base like DIPEA

prevents it from competing with the desired amine nucleophile.
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Reaction Monitoring (Causality: Determining Reaction Completion):

Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C). The elevated

temperature provides the necessary activation energy.

Monitor the reaction progress by Thin Layer Chromatography (TLC). Aliquots are taken

periodically and spotted on a TLC plate. The disappearance of the starting material spot

and the appearance of a new, more polar product spot indicates the reaction is

proceeding. This is a self-validating step; the reaction is only stopped once complete

consumption of the starting material is confirmed.

Work-up and Extraction (Causality: Product Isolation and Purification):

Once the reaction is complete, cool the mixture to room temperature.

Pour the reaction mixture into a separatory funnel containing deionized water. This

quenches the reaction and helps to remove the water-soluble solvent (DMF) and salts.

Extract the aqueous layer three times with an organic solvent like ethyl acetate. The

desired organic product will preferentially partition into the organic layer.

Combine the organic layers and wash with brine. This step removes residual water from

the organic phase.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude product.

Purification (Causality: Achieving High Purity):

Purify the crude product using flash column chromatography on silica gel, eluting with a

suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure

substituted aminopyridine derivative.

Safety, Handling, and Storage
Halogenated nitropyridines require careful handling due to potential toxicity. Data from the

related isomer 3-bromo-4-chloro-5-nitropyridine provides guidance.[6][7]
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Hazard Classification: Danger. GHS statements indicate it is toxic if swallowed (H301) and

causes serious eye damage (H318).[6][7]

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety

goggles, and a lab coat.[8][9]

Handling: Use only in a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

Wash hands thoroughly after handling.[9]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] Some

sources recommend storage at -20°C.[4]

First Aid:

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate

medical attention.[7]

Skin: Wash off immediately with soap and plenty of water.[9]

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate emergency

medical help.[7]

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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